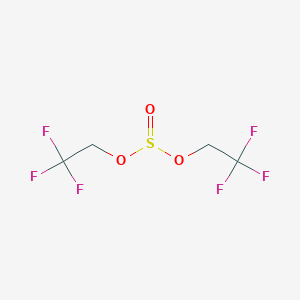
Bis(2,2,2-trifluoroethyl) sulfite
Übersicht
Beschreibung
Bis(2,2,2-trifluoroethyl) sulfite is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with trifluoromethyl groups and sulfur-containing moieties have been studied extensively. These compounds exhibit interesting chemical and physical properties due to the presence of highly electronegative fluorine atoms and the versatile chemistry of sulfur .
Synthesis Analysis
The synthesis of related sulfur-nitrogen compounds has been reported, where bis((trifluoromethyl)sulfonyl)amine and its derivatives were synthesized and characterized . Similarly, bis(trifluoromethyl) sulfone was obtained as a byproduct in a related synthesis . These syntheses often involve reactions with sulfur diimides, sulfonyl chlorides, or reactions involving sulfur difluoride . The methods used to synthesize these compounds could potentially be adapted to synthesize bis(2,2,2-trifluoroethyl) sulfite.
Molecular Structure Analysis
The molecular structures of these compounds are often characterized using spectroscopic methods and crystallography. For instance, bis(trifluoromethyl) sulfoxide was characterized spectroscopically and its structure was supported by isotopic labeling and DFT calculations . The crystal structure of bis(triphenylstannyl)sulfite was determined using X-ray structural analysis, revealing monomeric structures in solution and polymeric chains in the solid state . These techniques could be applied to determine the molecular structure of bis(2,2,2-trifluoroethyl) sulfite.
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. Bis(trifluoromethyl)sulfine reacts with thiols, amines, ethers, and 1,3-dipoles to form various products . Bis(trifluoromethyl)sulfene can be stabilized as an amine adduct and undergoes hydrolysis to form sulfonates . These reactions demonstrate the potential reactivity of bis(2,2,2-trifluoroethyl) sulfite with various nucleophiles and electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the trifluoromethyl groups and the sulfur-containing functional groups. Bis(trifluoromethyl) sulfone exhibits vibrational and conformational properties that were studied using spectroscopy and quantum chemical calculations . The polysulfonylamines described in the literature have unique hydrogen bonding patterns and exhibit high thermal stability . These properties suggest that bis(2,2,2-trifluoroethyl) sulfite would also have unique physical and chemical properties worthy of investigation.
Wissenschaftliche Forschungsanwendungen
Acid-Catalysed Hydrolysis
Bis(2,2,2-trifluoroethyl) sulfite has been studied in the context of its acid-catalysed hydrolysis in water and aqueous solutions, revealing insights into its reaction mechanisms. Research by Salomon (1977) analyzed its hydrolysis rates in concentrated acid solutions, indicating a bimolecular mechanism and catalysis by halide ions in acidified solutions (Salomon, 1977).
Dissolution of Metal Oxides
In 2015, Dupont et al. reported the use of sulfonic acid functionalized ionic liquids with bis(trifluoromethylsulfonyl)imide anions, capable of solubilizing metal oxides. This has potential applications in solvent extraction studies of metal ions (Dupont, Raiguel, & Binnemans, 2015).
Solubility Studies
Further studies by Salomon (1977) on the solubilities of silver halides in mixtures containing bis(2,2,2-trifluoroethyl) sulfite have contributed to our understanding of its effects on the stabilization and solvation of ions (Salomon, 1977).
Enhancing Lithium-Sulfur Batteries
A study in 2014 by Gordin et al. explored the use of bis(2,2,2-trifluoroethyl) ether, closely related to bis(2,2,2-trifluoroethyl) sulfite, as an electrolyte co-solvent in lithium-sulfur batteries. This demonstrated the potential of such compounds in improving battery performance (Gordin et al., 2014).
Crystal Structure Analysis
Research on the crystal structure of bis(triphenylstannyl)sulfite by Herberhold et al. (1997) provided insights into the solid-state properties of similar compounds, which may have implications for understanding bis(2,2,2-trifluoroethyl) sulfite (Herberhold, Gerstmann, Milius, & Wrackmeyer, 1997).
Mitochondria Imaging and Detection
In 2019, Wang et al. developed two-photon fluorescence probes for mitochondria imaging and detection of sulfite/bisulfite, demonstrating the relevance of such compounds in biomedical research (Wang et al., 2019).
Fuel Cell Applications
Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, using derivatives of bis(2,2,2-trifluoroethyl) sulfite, for potential use in fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Wirkmechanismus
Target of Action
Bis(2,2,2-trifluoroethyl) sulfite is primarily used as an additive in various applications. It enhances the performance of water-based inks and coatings . In the context of batteries, it targets the electrolyte component, specifically in lithium-ion batteries .
Mode of Action
It is known to form hydrogen bonds and/or ionic interactions with molecules on the substrate surface . In lithium-ion batteries, it interacts with the electrolyte to enhance performance and stability .
Biochemical Pathways
It may influence the movement of ions within the electrolyte, affecting the overall efficiency and performance of the battery .
Result of Action
The primary result of Bis(2,2,2-trifluoroethyl) sulfite’s action is the enhancement of performance in its target applications. In water-based inks and coatings, it improves the product’s overall performance . In lithium-ion batteries, it contributes to improved cycling stability and rate capability compared to conventional flammable liquid electrolytes .
Action Environment
The efficacy and stability of Bis(2,2,2-trifluoroethyl) sulfite can be influenced by environmental factors. For instance, in lithium-ion batteries, its effectiveness can be affected by the operating conditions of the battery, such as temperature and voltage . It has remarkable thermal and electrochemical stability, making it an excellent choice for use in high-temperature and high-voltage applications .
Safety and Hazards
Bis(2,2,2-trifluoroethyl) sulfite is considered hazardous. It is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
bis(2,2,2-trifluoroethyl) sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOLEGWKGMONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OS(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312357 | |
| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53749-89-6 | |
| Record name | NSC252924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reaction of Bis(2,2,2-trifluoroethyl) sulfite with chlorine fluoride?
A1: The research paper investigates the reaction of Bis(2,2,2-trifluoroethyl) sulfite with chlorine fluoride, providing evidence for an Arbuzov rearrangement mechanism []. This rearrangement is a two-step process involving the attack of a nucleophile (in this case, the sulfite) on an alkyl halide (chlorine fluoride), followed by a rearrangement that leads to the formation of a new phosphorus-carbon bond. The study delves into the specific reaction pathway and product formation, offering valuable insights into the reactivity of Bis(2,2,2-trifluoroethyl) sulfite.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



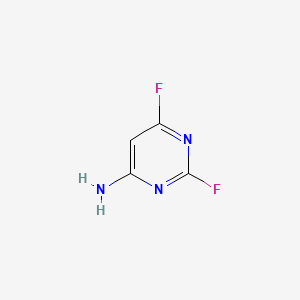
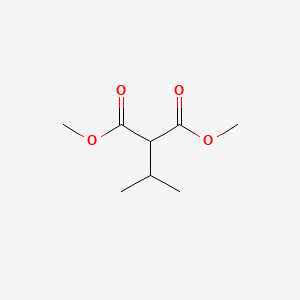


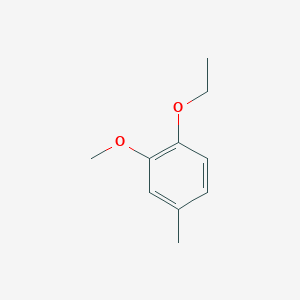
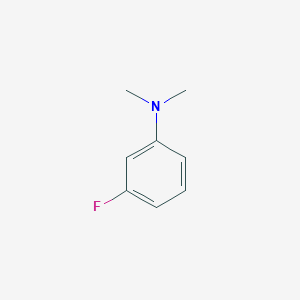


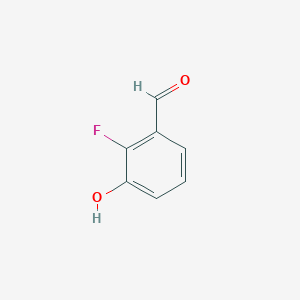
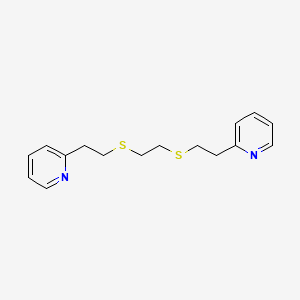


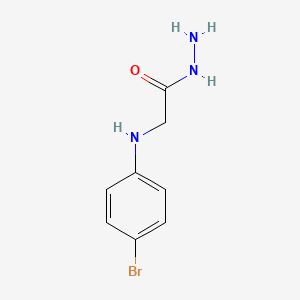
![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)